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molecular formula C13H18O B016135 Bourgeonal CAS No. 18127-01-0

Bourgeonal

Cat. No. B016135
M. Wt: 190.28 g/mol
InChI Key: FZJUFJKVIYFBSY-UHFFFAOYSA-N
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Patent
US08168834B2

Procedure details

4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene was similarly prepared as described in Examples I and II. First, 4-tert-butyl benzaldehyde (commercially available from TCI Company) was used to obtain 3-(4-tert-butyl-phenyl)-propionaldehyde (1.1 Kg), which was consequently used to afford 4-tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene (636 g). The product 4-tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene has a boiling point of 98° C. at a pressure of 1.2 mmHg.
Name
4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH:12]=[CH:13][O:14]C)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C(C1C=CC(C=O)=CC=1)(C)(C)C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][CH:13]=[O:14])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
4-Tert-butyl 1-(3-methoxy-2-propen-1-yl)benzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CC=COC
Step Two
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=C1)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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